molecular formula C9H9BrN2 B3098727 (5-bromo-1H-indol-2-yl)methanamine CAS No. 1341614-49-0

(5-bromo-1H-indol-2-yl)methanamine

Cat. No. B3098727
CAS RN: 1341614-49-0
M. Wt: 225.08
InChI Key: RDXURUGZGUGFNH-UHFFFAOYSA-N
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Description

“(5-bromo-1H-indol-2-yl)methanamine” is a derivative of indole . Indole is a heterocyclic compound that is aromatic in nature and has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Another example is the synthesis of indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been reported to possess various biological activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Antimicrobial Activity : Rao, Prasad, and Rao (2013) synthesized a novel azetidine derivative related to (5-bromo-1H-indol-2-yl)methanamine and evaluated its antibacterial and antifungal activities, finding acceptable results. This indicates potential applications in antimicrobial research (B. G. Rao, A. Prasad, & P. Rao, 2013).

Pharmacological Properties

  • Antidepressant and Sedative Drug Leads : Ibrahim et al. (2017) isolated marine indole alkaloids and evaluated them for potential as antidepressant and sedative drug leads, including derivatives of 5-bromo-1H-indol-2-yl)methanamine. They found significant antidepressant-like action in some compounds, indicating its relevance in developing new psychiatric medications (M. A. Ibrahim et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Indole Derivatives : Schlosser et al. (2015) reported a novel synthesis method for indol-2-yl-methanamine derivatives, which are structurally related to this compound. This research expands the methods available for synthesizing various substituted methanamine compounds, crucial for further pharmacological exploration (J. Schlosser et al., 2015).

Cancer Research

  • Anticancer Studies : Preethi et al. (2021) conducted studies on Schiff base rare earth metal complexes involving 5-bromo-1H-indol-2-yl)methanamine derivatives. They found that these complexes displayed good biological efficacy in both antimicrobial and anticancer activities, suggesting a potential role in cancer therapy research (B. Preethi et al., 2021).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have taken interest to synthesize various scaffolds of indole for screening different pharmacological activities . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

(5-bromo-1H-indol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXURUGZGUGFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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